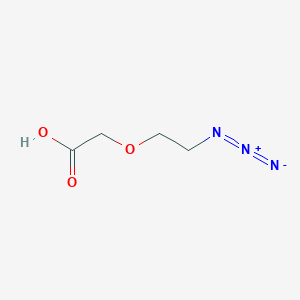










|
REACTION_CXSMILES
|
[N:1]([CH2:4][CH2:5][OH:6])=[N+:2]=[N-:3].[H-].[Na+].[I-].[K+].Cl[CH2:12][C:13]([O-:15])=[O:14].[Na+]>C1COCC1.[Br-].C([N+](CCCC)(CCCC)CCCC)CCC>[N:1]([CH2:4][CH2:5][O:6][CH2:12][C:13]([OH:15])=[O:14])=[N+:2]=[N-:3] |f:1.2,3.4,5.6,8.9|
|


|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=[N+]=[N-])CCO
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
25.3 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
73.6 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCC(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
9.52 g
|
|
Type
|
reactant
|
|
Smiles
|
[I-].[K+]
|
|
Name
|
|
|
Quantity
|
18.5 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|


|
Type
|
CUSTOM
|
|
Details
|
a stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
Finally, a solid addition funnel
|
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting suspension was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux temperature for 20 hrs
|
|
Duration
|
20 h
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was quenched with 200 mL of water (
|
|
Type
|
ADDITION
|
|
Details
|
added dropwise
|
|
Type
|
TEMPERATURE
|
|
Details
|
with cooling), and the THF
|
|
Type
|
CUSTOM
|
|
Details
|
was removed in vacuo
|
|
Type
|
WASH
|
|
Details
|
The resulting basic solution was washed with dichloromethane (8×200 mL)
|
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous extract
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with 6×350 mL of dichloromethane
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined dichloromethane extracts were dried overnight over Na2SO4, solvent
|
|
Duration
|
8 (± 8) h
|
|
Type
|
CUSTOM
|
|
Details
|
removed in vacuo
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N(=[N+]=[N-])CCOCC(=O)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 45.6 g | |
| YIELD: PERCENTYIELD | 55% | |
| YIELD: CALCULATEDPERCENTYIELD | 54.7% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |